molecular formula C21H18FN5O3 B2545565 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenoxy)benzamide CAS No. 2034333-05-4

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenoxy)benzamide

Cat. No.: B2545565
CAS No.: 2034333-05-4
M. Wt: 407.405
InChI Key: RGVFAKSFGXIEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenoxy)benzamide is a synthetic compound that combines several functional groups, such as oxadiazole, pyrazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, one starts with the formation of the intermediate (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methylamine. This involves a cyclization reaction to create the oxadiazole ring, followed by coupling with a fluorophenoxybenzoyl chloride to yield the final compound under anhydrous conditions with a base like triethylamine.

Industrial Production Methods

On an industrial scale, the production would typically involve optimized reaction conditions in large reactors, ensuring high yield and purity. Techniques such as flow chemistry might be employed for continuous synthesis, enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Undergoes oxidation reactions particularly at the pyrazole ring.

  • Reduction: : Reduction can occur at the oxadiazole ring, leading to ring-opening reactions.

  • Substitution: : Both the fluorophenoxy and benzamide parts can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or other strong oxidizing agents.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents or organometallic reagents.

Major Products

  • Oxidation: : Corresponding N-oxides or carboxylic acids.

  • Reduction: : Amines or alcohol derivatives.

  • Substitution: : Halogenated derivatives or coupled products.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be a building block for more complex molecules.

Biology

Its interaction with various biological targets makes it a candidate for studying protein-ligand interactions.

Medicine

Preliminary studies suggest potential as an anti-inflammatory or anticancer agent.

Industry

Potential use in the development of advanced materials due to its unique structural properties.

Mechanism of Action

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenoxy)benzamide exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, thereby influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxamide

  • N-(3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl-4-fluorobenzamide

  • 3-(4-fluorophenoxy)-N-(1-ethyl-1H-pyrazol-4-yl)benzamide

Unique Aspects

The combination of the oxadiazole and pyrazole rings along with the fluorophenoxy group imparts unique physicochemical properties, such as enhanced stability and specific biological activities not commonly seen in other similar compounds.

Would you like any more details about any specific section?

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-2-27-13-15(11-24-27)20-25-19(30-26-20)12-23-21(28)14-4-3-5-18(10-14)29-17-8-6-16(22)7-9-17/h3-11,13H,2,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVFAKSFGXIEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.